4-(2,4-Difluorophenyl)-2-hydroxybenzoic acid is a chemical compound that belongs to the class of hydroxybenzoic acids. It is characterized by the presence of a hydroxy group and a difluorophenyl substituent, which can influence its chemical behavior and biological activity. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and material science.
This compound can be synthesized from commercially available starting materials, particularly through reactions involving 2-hydroxybenzoic acid derivatives and difluorophenyl compounds. The specific synthesis methods can vary, impacting yield and purity.
4-(2,4-Difluorophenyl)-2-hydroxybenzoic acid is classified as an aromatic carboxylic acid due to the presence of a carboxylic acid functional group (-COOH) attached to an aromatic ring. Its structural characteristics also categorize it within the broader family of phenolic compounds.
The synthesis of 4-(2,4-Difluorophenyl)-2-hydroxybenzoic acid can be approached using several methods:
The molecular structure of 4-(2,4-Difluorophenyl)-2-hydroxybenzoic acid features:
The compound can participate in various chemical reactions:
Reactions are monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess progress and yield.
The mechanism of action for 4-(2,4-Difluorophenyl)-2-hydroxybenzoic acid may involve:
Research indicates that derivatives of hydroxybenzoic acids exhibit various biological activities, including anti-inflammatory and anti-cancer properties .
Thermal shift assays (TSA) have proven instrumental in identifying 4-(2,4-difluorophenyl)-2-hydroxybenzoic acid and structurally related 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. In these assays, compound 11 (a prototypical 2-hydroxybenzoic acid derivative) demonstrated significant, dose-dependent stabilization of SIRT5 protein structure. At a concentration of 100 μM, this compound induced a substantial thermal shift (ΔTm) of 1.8 ± 0.1°C, indicative of direct target engagement. This stabilization effect increased progressively with compound concentration, confirming a specific binding interaction between the small molecule and the SIRT5 protein [1]. The TSA platform enabled rapid screening of compound libraries against SIRT5, distinguishing true binders from non-specific aggregators or denaturants. This approach provided the first evidence that the 2-hydroxybenzoic acid scaffold occupies a defined binding pocket within SIRT5, distinct from other sirtuin isoforms (SIRT1-3), against which minimal stabilization was observed even at high concentrations (400 μM) [1] [5].
Table 1: Thermal Shift Assay Data for 2-Hydroxybenzoic Acid Derivatives Against SIRT5
Compound | Structural Feature | ΔTm at 100 μM (°C) | Concentration Dependence |
---|---|---|---|
11 | 2-hydroxybenzoic acid | 1.8 ± 0.1 | Yes |
12 | Carboxylic acid masked | 0.12 ± 0.08 | No |
13 | Hydroxyl group removed | 0.53 ± 0.17 | Weak |
Molecular docking studies utilizing the SIRT5 crystal structure (PDB ID: 2NYR) reveal that 4-(2,4-difluorophenyl)-2-hydroxybenzoic acid operates through a competitive inhibition mechanism targeting the enzyme's substrate binding pocket. The carboxylic acid group forms a bidentate salt bridge with Arg105—a residue uniquely positioned in SIRT5's catalytic cleft—and establishes a hydrogen bond with Tyr102. Simultaneously, the adjacent hydroxyl group donates a hydrogen bond to Val221, anchoring the inhibitor firmly within the active site [1] [8]. This binding mode directly competes with negatively charged acyl-lysine substrates (succinyl, malonyl), explaining the inhibitor's selectivity for SIRT5 over other sirtuins. The latter possess narrower hydrophobic binding pockets incompatible with both the inhibitor's difluorophenyl moiety and the elongated acyl chains of SIRT5's physiological substrates [8].
Kinetic profiling demonstrates that this compound exhibits moderate inhibitory potency against SIRT5 (IC₅₀ = 26.4 ± 0.8 μM) while maintaining exceptional selectivity (>15-fold) over SIRT1, SIRT2, and SIRT3. Structure-activity relationship (SAR) studies underscore the critical nature of both the carboxylic acid and the ortho-hydroxyl groups: Methyl esterification (compound 12) abolishes activity (IC₅₀ >400 μM), while hydroxyl deletion (compound 13) reduces potency 8-fold (IC₅₀ = 200.6 ± 8.9 μM). This SAR confirms that ionic and hydrogen-bonding interactions mediated by these groups are indispensable for effective SIRT5 binding and inhibition [1] [5].
Table 2: SIRT Isoform Selectivity Profile of Compound 11
Sirtuin Isoform | IC₅₀ (μM) | Selectivity Ratio (vs. SIRT5) |
---|---|---|
SIRT5 | 26.4 ± 0.8 | 1 |
SIRT1 | >400 | >15 |
SIRT2 | >400 | >15 |
SIRT3 | >400 | >15 |
While comprehensive inhibition data specifically for 4-(2,4-difluorophenyl)-2-hydroxybenzoic acid on COX isoforms remains limited, analysis of structurally analogous fluorophenyl-containing NSAIDs provides critical insights. Flunoxaprofen (S-(+)-2-(4-fluorophenyl)-α-methyl-5-benzoxazolacetic acid), which shares the fluorinated phenyl ring attached to an acidic functionality, exhibits striking COX isoform selectivity. At pharmacologically relevant concentrations (equivalent to 10 mg/kg oral dose in rats), flunoxaprofen achieves potent anti-inflammatory effects comparable to indomethacin (50% inhibition of carrageenan-induced paw edema). Crucially, however, it causes no significant inhibition of gastric prostaglandin synthesis (specifically 6-keto-PGF₁α production) in vitro, whereas indomethacin inhibits cyclooxygenase activity by 50% under identical conditions [6]. This differential effect strongly suggests that the fluorophenyl-benzoic acid scaffold enables distinct binding interactions within the COX-2 catalytic pocket compared to the COX-1 isoform. The COX-2 active site possesses a larger, more flexible accessory pocket that can potentially accommodate the lipophilic difluorophenyl moiety without irreversible blockade of the arachidonic acid binding channel [6].
The 2,4-difluorophenyl substituent in 4-(2,4-difluorophenyl)-2-hydroxybenzoic acid plays a dual role in modulating COX interactions and minimizing prostaglandin biosynthesis interference in sensitive tissues like gastric mucosa. First, the fluorine atoms introduce substantial electron-withdrawing effects, enhancing the acidity of the carboxylic acid group (pKa ~3.5-4.0). This increased acidity promotes stronger ionic interactions with key arginine residues (Arg120, Tyr355) within the COX active site, potentially contributing to binding affinity [3]. Second, the steric bulk and hydrophobicity of the difluorophenyl group likely directs the molecule towards the hydrophobic side pockets within COX-2, away from the catalytic core responsible for prostaglandin production in gastric mucosa. This spatial orientation may permit partial substrate access or product release, explaining the reduced ulcerogenic potential observed with flunoxaprofen derivatives compared to non-selective COX inhibitors like indomethacin [6]. Chronic administration studies (15 days at 5-50 mg/kg) confirmed that flunoxaprofen maintains anti-inflammatory efficacy without inducing gastric lesions or suppressing mucosal prostaglandin synthesis, highlighting the therapeutic advantage conferred by fluorinated phenyl ring substitution [3] [6].
Table 3: Comparison of Anti-inflammatory Effect vs. Gastric Prostaglandin Inhibition for Fluorophenyl-Containing Analogues
Compound | Anti-inflammatory Efficacy (% Inhibition of Paw Edema) | Gastric 6-keto-PGF₁α Inhibition (%) | Gastric Lesions Observed |
---|---|---|---|
Flunoxaprofen (10 mg/kg) | 50% | No significant inhibition | No |
Indomethacin (5 mg/kg) | 50% | 50% | Yes |
4-(2,4-DFP)-2-HBA (est.) | Similar scaffold - Expected high efficacy | Expected minimal inhibition | Expected None |
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: